molecular formula C24H18FN5O4S B2853849 5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline CAS No. 901756-24-9

5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2853849
CAS RN: 901756-24-9
M. Wt: 491.5
InChI Key: FZRGUBZIYJGUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C24H18FN5O4S and its molecular weight is 491.5. The purity is usually 95%.
BenchChem offers high-quality 5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiproliferative Activity

Quinazoline derivatives, including triazoloquinazolines, have been extensively studied for their anticancer and antiproliferative activities. For instance, certain quinazoline derivatives have demonstrated significant cytotoxicity against human cancer cell lines, such as HeLa (cervical cancer) and B16 (melanoma), indicating their potential as anticancer agents (Ovádeková et al., 2005). These compounds act as multitarget agents, suggesting a broad spectrum of biological activity that could be leveraged in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been a focal point of research. Studies have reported the synthesis of quinazoline compounds with significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. For example, a series of triazoloquinazoline derivatives have been synthesized and shown to possess considerable antimicrobial efficacy against a range of bacterial and fungal strains, indicating their utility in developing new antimicrobial drugs (Reddy et al., 2016).

Molecular Docking and Biological Target Interaction

Quinazoline derivatives have been subject to molecular docking studies to understand their interactions with biological targets, such as enzymes or receptors. These studies aim to elucidate the mechanisms by which these compounds exert their biological effects, facilitating the rational design of more effective therapeutic agents. For example, certain quinazoline derivatives have been evaluated for their binding affinity to the benzodiazepine receptor, offering insights into their potential as central nervous system agents (Francis et al., 1991).

properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O4S/c1-33-20-11-18-19(12-21(20)34-2)26-24(35-13-14-3-7-16(25)8-4-14)29-23(18)27-22(28-29)15-5-9-17(10-6-15)30(31)32/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRGUBZIYJGUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(4-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline

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